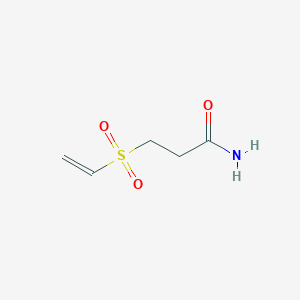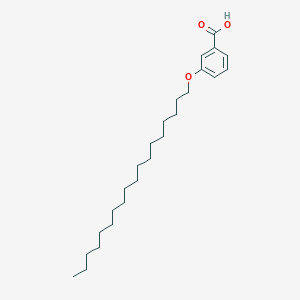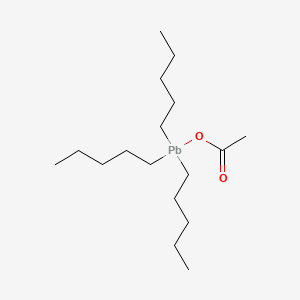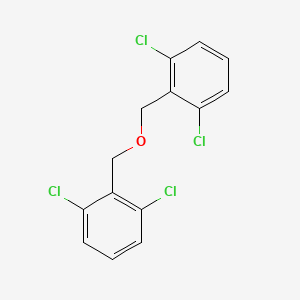
3-Ethenesulfonyl-propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenesulfonyl-propionamide: is an organic compound with the molecular formula C5H9NO3S It is characterized by the presence of an ethenesulfonyl group attached to a propionamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Ethenesulfonyl-propionamide typically involves the reaction of ethenesulfonyl chloride with propionamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
CH2=CHSO2Cl+CH3CH2CONH2→CH2=CHSO2CH2CH2CONH2+HCl
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Ethenesulfonyl-propionamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethenesulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted propionamides.
Applications De Recherche Scientifique
Chemistry:
3-Ethenesulfonyl-propionamide is used as a building block in organic synthesis. It can be employed in the preparation of various functionalized compounds through substitution reactions.
Biology:
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine:
The compound and its derivatives may have potential applications in medicinal chemistry. Research is ongoing to explore their efficacy as pharmaceutical agents.
Industry:
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-Ethenesulfonyl-propionamide involves its interaction with specific molecular targets. The ethenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules.
Comparaison Avec Des Composés Similaires
- 3-Ethenesulfonyl-2-methyl-propionamide
- 3-Dodecylsulfanyl-propionamide
- 3-(2-Chloro-ethanesulfonyl)-propionamide
Comparison:
3-Ethenesulfonyl-propionamide is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its synthetic versatility and potential applications. For example, the presence of the ethenesulfonyl group provides unique reactivity patterns that can be exploited in various chemical transformations.
Propriétés
Numéro CAS |
1562-41-0 |
|---|---|
Formule moléculaire |
C5H9NO3S |
Poids moléculaire |
163.20 g/mol |
Nom IUPAC |
3-ethenylsulfonylpropanamide |
InChI |
InChI=1S/C5H9NO3S/c1-2-10(8,9)4-3-5(6)7/h2H,1,3-4H2,(H2,6,7) |
Clé InChI |
OWTPPRDFXOZANX-UHFFFAOYSA-N |
SMILES canonique |
C=CS(=O)(=O)CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967382.png)

![(5E)-5-(4-methoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11967395.png)


![2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11967422.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-furohydrazide](/img/structure/B11967425.png)
![4-[1,3-bis(3-methylphenyl)imidazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B11967427.png)



![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967447.png)

![4-{[(E)-(4-propoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967470.png)
